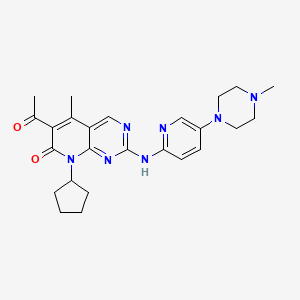

N-Methyl Palbociclib

Beschreibung

Eigenschaften

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSZUBKCQUPZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107181 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571189-51-0 | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571189-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl Palbociclib: A Technical Guide to its Chemical Structure, Synthesis, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Palbociclib is a derivative of Palbociclib, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Palbociclib, in combination with endocrine therapy, is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. This compound is primarily recognized as an impurity of Palbociclib. Understanding its chemical properties, synthesis, and biological interactions is crucial for quality control in drug manufacturing and for exploring its own potential biological activities. This guide provides a comprehensive overview of the chemical structure, a proposed synthesis protocol, and the signaling pathways potentially modulated by this compound.

Chemical Structure and Properties

This compound is structurally similar to Palbociclib, with the addition of a methyl group on the piperazine (B1678402) ring. This seemingly minor modification can influence the molecule's physicochemical properties and biological activity.

Chemical Structure:

-

IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one[1]

-

Molecular Weight: 461.56 g/mol [1]

-

CAS Number: 571189-51-0[1]

-

SMILES: CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C[2]

-

InChI Key: PBSZUBKCQUPZFE-UHFFFAOYSA-N[2]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound and its parent compound, Palbociclib, for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₁N₇O₂ | [1][2] |

| Molecular Weight | 461.56 g/mol | [1] |

| XLogP3 | 2.3 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Solubility in DMSO | < 1 mg/mL (insoluble or slightly soluble) | [3] |

Table 2: Physicochemical Properties of Palbociclib

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉N₇O₂ | PubChem |

| Molecular Weight | 447.53 g/mol | PubChem |

| Melting Point | 263-266 °C | [4] |

| pKa₁ (piperazine nitrogen) | 7.4 | [4] |

| pKa₂ (pyridine nitrogen) | 3.9 | [4] |

| Water Solubility | Very slightly soluble | [5] |

| Solubility in Methanol (B129727) | Very slightly soluble | [5] |

| Solubility in DMSO | Soluble (up to 2 mg/ml with warming) | [6] |

| Solubility in 0.1 N HCl | > 85% in 30 minutes | [5] |

Synthesis of this compound

Proposed Experimental Protocol: N-methylation of Palbociclib

This proposed protocol is based on the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.

Reaction Scheme:

A proposed synthesis of this compound from Palbociclib.

Materials:

-

Palbociclib

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Palbociclib (1 equivalent) in a suitable solvent such as dichloromethane or methanol.

-

Addition of Reagents: To the stirred solution, add an excess of aqueous formaldehyde (e.g., 5-10 equivalents) followed by an excess of formic acid (e.g., 5-10 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry of reagents, and purification methods to achieve a good yield and purity.

Signaling Pathways

While this compound is primarily an impurity of Palbociclib, preliminary data suggests it may possess its own biological activities, including neutralizing hepatocyte growth factor (HGF) and inhibiting interleukin-6 (IL-6) signaling. The following diagrams illustrate the canonical signaling pathways of HGF/c-MET and IL-6.

HGF/c-MET Signaling Pathway

Hepatocyte Growth Factor (HGF) and its receptor, c-MET, play crucial roles in cell proliferation, motility, and morphogenesis. Aberrant activation of this pathway is implicated in cancer progression.

HGF/c-MET signaling pathway.

IL-6 Signaling Pathway

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation and immunity. Its signaling is mediated through the IL-6 receptor and the gp130 signal transducer.

IL-6 signaling pathway.

Conclusion

This compound, an impurity and derivative of the CDK4/6 inhibitor Palbociclib, possesses a distinct chemical identity that warrants careful consideration in the manufacturing and development of Palbociclib-based therapeutics. While a detailed synthesis protocol is not yet published, established chemical methodologies provide a clear path for its laboratory-scale synthesis for further investigation. The potential for this compound to modulate important cancer-related signaling pathways, such as HGF/c-MET and IL-6, highlights the need for further research to fully elucidate its biological activity profile. This technical guide provides a foundational resource for researchers and drug development professionals working with Palbociclib and its related compounds.

References

- 1. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. Palbociclib CAS#: 571190-30-2 [m.chemicalbook.com]

Physicochemical Properties of N-Methyl Palbociclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Palbociclib is a known impurity and a close structural analog of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Understanding the physicochemical properties of such impurities is critical for drug development, ensuring product purity, stability, and predictable pharmacological behavior. This technical guide provides a summary of the available physicochemical data for this compound. Due to the limited publicly available experimental data for this compound, this guide also includes the well-characterized properties of the parent compound, Palbociclib, for comparative purposes. Detailed experimental protocols for determining key physicochemical parameters and relevant signaling pathways are also presented.

Introduction

Palbociclib (Ibrance®) is an orally active, first-in-class inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[1] It is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1] this compound is recognized as an impurity of Palbociclib.[2][3] As a closely related compound, its physicochemical properties can influence the manufacturing, formulation, and stability of the active pharmaceutical ingredient (API). This document collates the known data for this compound and provides context by comparing it with the properties of Palbociclib.

Quantitative Data Summary

The following tables summarize the available computed and experimental physicochemical properties for this compound and Palbociclib. It is important to note the scarcity of experimental data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₂₅H₃₁N₇O₂ | - | PubChem[4] |

| Molecular Weight | 461.6 g/mol | Computed | PubChem[4] |

| logP (XLogP3) | 2.3 | Computed | PubChem[4] |

| Solubility | < 1 mg/mL in DMSO | Experimental | MedchemExpress |

Table 2: Physicochemical Properties of Palbociclib (for comparison)

| Property | Value | Data Type | Source |

| Molecular Formula | C₂₄H₂₉N₇O₂ | - | PubChem[1] |

| Molecular Weight | 447.54 g/mol | - | AusPAR[5] |

| Melting Point | 263-266 ºC | Experimental | PubChem[1] |

| pKa | 7.4 (secondary piperazine (B1678402) nitrogen)3.9 (pyridine nitrogen) | Experimental | PubChem[1], AusPAR[5] |

| logP (at pH 7.4) | 0.99 | Experimental | PubChem[1], AusPAR[5] |

| Aqueous Solubility | pH-dependent: > 0.7 mg/mL (at or below pH 4.3) < 0.002 mg/mL (at pH 9.0) | Experimental | AusPAR[5] |

Disclaimer: The data for Palbociclib are provided for reference and comparative purposes only. These values are not representative of this compound.

Signaling Pathway of Palbociclib

Palbociclib exerts its therapeutic effect by inhibiting the cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This ultimately leads to G1 arrest and a halt in tumor cell proliferation.[1] While the specific activity of this compound has not been detailed in the available literature, its structural similarity to Palbociclib suggests it may interact with the same pathway.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties are outlined below. These are generalized methods and would require specific optimization for this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

-

Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., from pH 2 to 10).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged or filtered (using a filter that does not adsorb the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each pH value.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds.

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds). An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

System Preparation: n-Octanol and water are mutually saturated by mixing and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then left to stand until the layers have clearly separated.

-

Quantification: The concentration of this compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a crystalline solid melts.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (completion) are recorded.

-

Reporting: The melting point is reported as this temperature range. A sharp melting range is indicative of high purity.

Conclusion

While this compound is identified as an impurity of Palbociclib, there is a significant lack of publicly available experimental data regarding its core physicochemical properties such as pKa, melting point, and aqueous solubility. The available computed data suggests it is a lipophilic molecule. For a comprehensive understanding and to ensure the quality and safety of Palbociclib drug products, the experimental determination of these properties is highly recommended. The established protocols described in this guide provide a framework for such characterization. The biological activity of this compound is also an area that warrants further investigation, given its structural similarity to a potent CDK4/6 inhibitor.

References

- 1. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

N-Methyl Palbociclib: A Technical Guide to its Presumed Mechanism of Action on CDK4/6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of N-Methyl Palbociclib (B1678290), a known impurity of the FDA-approved drug Palbociclib, on Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Due to the limited direct research on N-Methyl Palbociclib, this document establishes a foundational understanding through the extensively studied mechanism of Palbociclib. The guide details the canonical CDK4/6 signaling pathway, the inhibitory action of Palbociclib, and discusses the potential implications of N-methylation on its bioactivity based on structure-activity relationship principles of related analogs. Furthermore, comprehensive experimental protocols for evaluating CDK4/6 inhibition are provided, alongside visualizations of key pathways and workflows to support researchers in this field.

Introduction to CDK4/6 Inhibition and Palbociclib

Uncontrolled cell proliferation is a hallmark of cancer, often driven by dysregulation of the cell cycle.[1] The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the Cyclin D-CDK4/6-Retinoblastoma protein (Rb) pathway.[2] In many cancers, this pathway is hyperactivated, leading to continuous cell division.[3]

Palbociclib (Ibrance®) is a highly selective, orally available inhibitor of CDK4 and CDK6.[4] It was the first CDK4/6 inhibitor to receive FDA approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[5] By inhibiting CDK4 and CDK6, Palbociclib prevents the phosphorylation of the Rb protein, maintaining it in its active, tumor-suppressive state.[6] This leads to the sequestration of E2F transcription factors, thereby blocking the expression of genes required for S-phase entry and inducing a G1 cell cycle arrest.[6]

This compound is recognized as an impurity of Palbociclib.[4] While specific studies on its biological activity are not publicly available, its structural similarity to Palbociclib suggests it is likely to share a similar mechanism of action. This guide will, therefore, use Palbociclib as a reference to delineate the presumed mechanism of this compound.

The CDK4/6-Rb Signaling Pathway and Mechanism of Inhibition

The progression of the cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases. The G1-S transition is primarily governed by the activity of the CDK4/Cyclin D and CDK6/Cyclin D complexes.

Canonical CDK4/6 Signaling Pathway:

-

Mitogenic Stimulation: Growth factors and hormones stimulate the synthesis of D-type cyclins (Cyclin D1, D2, D3).

-

Complex Formation: D-type cyclins bind to and activate CDK4 and CDK6.

-

Rb Phosphorylation: The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma protein (pRb).[7]

-

E2F Release: Phosphorylation of pRb causes a conformational change, leading to the release of the E2F family of transcription factors.

-

Gene Transcription: E2F transcription factors activate the expression of genes necessary for DNA replication and S-phase progression, such as Cyclin E, and various DNA polymerases.

-

Cell Cycle Progression: The cell commits to another round of division and enters the S phase.

Inhibition by Palbociclib (and presumably this compound): Palbociclib acts as an ATP-competitive inhibitor of CDK4 and CDK6.[7] It binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their substrates, most notably pRb.[7] This leads to the maintenance of pRb in its hypophosphorylated, active state, which in turn keeps E2F sequestered, resulting in a G1 cell cycle arrest.[8]

Quantitative Data and Structure-Activity Relationship

As this compound is an impurity, there is a lack of publicly available quantitative data regarding its specific inhibitory activity. The following table summarizes the known data for Palbociclib for reference.

| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| Palbociclib | CDK4/Cyclin D1 | 11 | - | Biochemical | [9] |

| Palbociclib | CDK6/Cyclin D2 | 16 | - | Biochemical | [9] |

| Palbociclib | pRb Inhibition | 79.4 | MCF-7 | Cell-based | [7] |

Structure-Activity Relationship (SAR) Considerations for N-Methylation:

The structure of Palbociclib features a terminal piperazine (B1678402) ring. This compound has a methyl group attached to this terminal nitrogen. Based on SAR studies of Palbociclib analogs, modifications at this piperazine ring can influence the compound's activity.[10]

-

Potential Impact of N-Methylation: The addition of a methyl group can have several effects:

-

Steric Hindrance: The methyl group could introduce steric hindrance, potentially altering the binding affinity to the CDK4/6 active site. The direction and magnitude of this effect are difficult to predict without experimental data.

-

Solubility and Permeability: Methylation can alter the physicochemical properties of the molecule, such as its solubility and cell membrane permeability, which could in turn affect its bioavailability and cellular potency.

-

Metabolism: The N-methyl group could be a site for metabolism, potentially leading to a different pharmacokinetic profile compared to Palbociclib. Palbociclib itself is primarily metabolized by CYP3A and SULT2A1 enzymes.[11]

-

Without direct experimental evidence, it is hypothesized that this compound retains inhibitory activity against CDK4/6, but its potency may differ from that of Palbociclib.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CDK4/6 inhibitors.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified CDK4/6.

Principle: The assay quantifies the phosphorylation of a substrate (e.g., a peptide derived from the Rb protein) by a recombinant CDK4/Cyclin D or CDK6/Cyclin D complex in the presence of ATP. The amount of phosphorylation is measured, often using a luminescence-based method that detects the amount of ADP produced.

Protocol (Example using ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

Dilute the recombinant CDK4/Cyclin D3 enzyme, Rb substrate peptide, and ATP in the kinase buffer to desired concentrations.

-

Prepare serial dilutions of this compound in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the test compound dilution.

-

Add 2 µl of the enzyme solution.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assay for pRb Phosphorylation (Western Blot)

This assay determines the effect of the compound on the CDK4/6 pathway within a cellular context by measuring the phosphorylation of Rb.

Principle: Cancer cells are treated with the test compound, and the levels of phosphorylated Rb (pRb) and total Rb are quantified using Western blotting. A decrease in the pRb/total Rb ratio indicates inhibition of CDK4/6 activity.

Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by size on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-pRb Ser780) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin).

-

Quantify the band intensities using densitometry software and calculate the ratio of pRb to total Rb.

-

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle distribution.

Principle: Cells are treated with the compound, and their DNA content is analyzed by flow cytometry after staining with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI). A G1 arrest is characterized by an accumulation of cells with 2N DNA content.

Protocol:

-

Cell Treatment:

-

Treat cells with the test compound for a specified duration (e.g., 24-48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Wash the cells to remove ethanol and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

While this compound is primarily known as an impurity in Palbociclib preparations, its structural similarity strongly suggests a shared mechanism of action as a CDK4/6 inhibitor. This guide has detailed this mechanism, focusing on the inhibition of the Cyclin D-CDK4/6-Rb pathway, leading to a G1 cell cycle arrest. Although quantitative data for this compound is currently unavailable, the provided experimental protocols offer a comprehensive framework for its characterization. Further research is necessary to elucidate the precise inhibitory potency and pharmacokinetic profile of this compound to fully understand its biological implications.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01440J [pubs.rsc.org]

- 3. In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Clinical Development of Palbociclib: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comparative biological activity of palbociclib and ribociclib in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population Pharmacokinetics of Palbociclib in a Real-World Situation - PMC [pmc.ncbi.nlm.nih.gov]

N-Methyl Palbociclib: A Technical Guide to Its Potential Biological Activity as a Palbociclib Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib (B1678290), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[][2] As with any pharmaceutical agent, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration for safety and efficacy. This technical guide provides an in-depth analysis of N-Methyl Palbociclib, a potential process-related impurity or metabolite of Palbociclib. While publicly available, peer-reviewed data on the specific biological activity of this compound is limited, this document consolidates the known biological profile of Palbociclib, discusses the potential implications of N-methylation on its activity, and outlines the experimental protocols necessary for a comprehensive biological evaluation. This guide serves as a resource for researchers and drug development professionals investigating the impact of Palbociclib-related impurities.

Introduction to Palbociclib and its Mechanism of Action

Palbociclib is an orally bioavailable small molecule inhibitor that targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[] In many cancers, including HR+ breast cancer, this pathway is often hyperactivated, leading to uncontrolled cell proliferation. Palbociclib functions by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[3] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[3] The net effect is a G1 cell cycle arrest and a halt in tumor cell proliferation.

The CDK4/6-Cyclin D-Rb Signaling Pathway

The signaling cascade initiated by CDK4/6 is a fundamental process in cell cycle regulation. The following diagram illustrates the canonical pathway and the inhibitory action of Palbociclib.

This compound: An Impurity of Interest

This compound is a derivative of Palbociclib where a methyl group is attached to a nitrogen atom, likely on the piperazine (B1678402) ring. The precise location of the methylation can influence its chemical properties and biological activity. Impurities like this compound can arise during the synthesis of the API or as a metabolite.[] The characterization and control of such impurities are mandated by regulatory agencies to ensure the safety and consistency of the drug product.

Known Biological Activity of Palbociclib

To establish a baseline for comparison, the following table summarizes the reported in vitro inhibitory activity of Palbociclib against its primary targets, CDK4 and CDK6.

| Target Enzyme | IC50 (nM) | Reference |

| CDK4/Cyclin D1 | 11 | [4] |

| CDK6/Cyclin D2 | 15 | [4] |

| CDK4/Cyclin D3 | 9 | [4] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Potential Biological Activity of this compound

-

Hepatocyte Growth Factor (HGF) Neutralizing Activity: HGF and its receptor, c-Met, are implicated in tumor growth, invasion, and metastasis.[5][6] Small molecules that can neutralize HGF could have therapeutic potential.

-

Interleukin-6 (IL-6) Inhibition: IL-6 is a pleiotropic cytokine involved in inflammation and tumorigenesis.[7] Inhibition of the IL-6 signaling pathway is a therapeutic strategy in various diseases.

It is crucial to note that these claims are not yet substantiated by published scientific literature and require experimental verification. The structural modification of N-methylation could potentially alter the binding affinity of the molecule to its intended targets (CDK4/6) and could also confer novel off-target activities.

Experimental Protocols for Biological Characterization

A thorough biological evaluation of this compound is necessary to understand its pharmacological profile. The following are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D2.

Methodology:

-

Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D2 enzymes, Rb protein (substrate), ATP, this compound, Palbociclib (positive control), kinase assay buffer.

-

Procedure:

-

Prepare a serial dilution of this compound and Palbociclib.

-

In a microplate, combine the kinase, substrate (Rb), and the test compound at various concentrations in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction.

-

Quantify the amount of phosphorylated Rb using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric detection with [γ-³²P]ATP.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effect of this compound in cancer cell lines.

Methodology:

-

Cell Lines: Use a panel of cancer cell lines, including HR+ breast cancer cell lines (e.g., MCF-7, T-47D) that are known to be sensitive to Palbociclib.

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and Palbociclib for a specified duration (e.g., 72 hours).

-

Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., resazurin, CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

-

HGF Neutralization and IL-6 Inhibition Assays

To validate the potential off-target activities, specific assays for HGF neutralization and IL-6 inhibition should be conducted. These would typically involve cell-based systems where HGF or IL-6-induced signaling or proliferation is measured in the presence and absence of this compound.

Experimental Workflow for Impurity Characterization

The biological characterization of a drug impurity like this compound follows a structured workflow to ensure a comprehensive understanding of its potential impact.

Conclusion and Future Directions

This compound represents a Palbociclib impurity with a currently uncharacterized biological profile in the public scientific domain. While its structural similarity to Palbociclib suggests a potential for CDK4/6 inhibition, the addition of a methyl group could significantly alter its potency and introduce novel off-target activities, as suggested by limited commercial data. A thorough investigation using the experimental protocols outlined in this guide is essential to determine its pharmacological and toxicological profile. Such studies are critical for ensuring the safety and efficacy of Palbociclib and for advancing our understanding of the structure-activity relationships of CDK4/6 inhibitors. Future research should focus on the synthesis of this compound and its comprehensive in vitro and in vivo characterization to provide the necessary data for a complete risk assessment.

References

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Effects of Cyclin-Dependent Kinase Inhibitors Ribociclib, Palbociclib and Abemaciclib on Breast Cancer Bone Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Novel Compounds That Bind to the HGF β-Chain In Silico, Verification by Molecular Mechanics and Quantum Mechanics, and Validation of Their HGF Inhibitory Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

The Discovery and Identification of N-Methyl Palbociclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib (B1678290) (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The purity and quality of this pharmaceutical agent are of paramount importance for its safety and efficacy. This technical guide provides an in-depth overview of N-Methyl Palbociclib, a known impurity and related compound of Palbociclib. While the initial discovery of this specific impurity is not detailed in publicly available literature, this document consolidates the available information on its identity, plausible pathways of formation, and methods for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development, manufacturing, and analysis of Palbociclib.

Introduction to Palbociclib and the Importance of Impurity Profiling

Palbociclib is a small molecule inhibitor that functions by blocking the activity of CDK4 and CDK6, key regulators of the cell cycle.[1] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase and preventing cancer cell proliferation.[2]

Impurity profiling is a critical aspect of drug development and manufacturing. Process-related impurities and degradation products can potentially impact the safety, efficacy, and stability of the final drug product. Regulatory agencies require stringent control and characterization of any impurity present at levels above a certain threshold. This compound has been identified as a process-related impurity of Palbociclib.

Characterization of this compound

This compound is structurally similar to the parent drug, with the key difference being the presence of a methyl group on the terminal nitrogen of the piperazine (B1678402) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one | [3] |

| CAS Number | 571189-51-0 | [3] |

| Molecular Formula | C₂₅H₃₁N₇O₂ | [3] |

| Molecular Weight | 461.6 g/mol | [3] |

Discovery and Identification

The precise details of the initial discovery and identification of this compound are not extensively documented in peer-reviewed publications. It is highly probable that this impurity was first identified during the process development and forced degradation studies of Palbociclib by its developers. Such studies are standard practice in the pharmaceutical industry to understand the stability of a drug substance and to identify potential impurities that may arise during synthesis, formulation, and storage.

The identification would have involved the use of sophisticated analytical techniques to separate and characterize unknown peaks in the chromatogram of Palbociclib samples.

Plausible Pathways of Formation

This compound is likely formed as a process-related impurity during the synthesis of Palbociclib. The final step in many synthetic routes to Palbociclib involves the coupling of a piperazine-containing intermediate with the core pyridopyrimidine structure. If a methylated piperazine derivative is present as an impurity in the starting materials, it would lead to the formation of this compound. Another possibility is unintended methylation during one of the synthetic steps.

Experimental Protocols

While a specific, published protocol for the initial discovery is unavailable, the following sections detail the methodologies that would be employed for the synthesis and analytical identification of this compound.

Synthesis of this compound (Proposed)

A plausible laboratory-scale synthesis of this compound would involve the direct methylation of Palbociclib.

Objective: To synthesize this compound from Palbociclib.

Materials:

-

Palbociclib

-

Formaldehyde (B43269) (37% in water)

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

1,2-Dichloroethane (DCE)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Dissolve Palbociclib in 1,2-dichloroethane.

-

Add formaldehyde to the solution.

-

Stir the mixture at room temperature for a designated period.

-

Add sodium triacetoxyborohydride in portions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

Collect the fractions containing the desired product and evaporate the solvent to obtain this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Analytical Identification and Characterization

The identification and quantification of this compound in a sample of Palbociclib would typically be performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer.

Objective: To develop a stability-indicating HPLC method for the separation of Palbociclib and its impurities, including this compound.

Instrumentation:

-

HPLC or UHPLC system with a UV or PDA detector

-

Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight)

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

-

Gradient Elution: A suitable gradient program to separate Palbociclib from its impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 266 nm.[4]

-

Injection Volume: 10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

Procedure:

-

Prepare standard solutions of Palbociclib and this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Prepare a sample solution of the Palbociclib drug substance or product.

-

Inject the standard and sample solutions into the LC-MS system.

-

Identify the peaks for Palbociclib and this compound based on their retention times and mass-to-charge ratios (m/z). The expected [M+H]⁺ for this compound is approximately 462.27.

-

Quantify the amount of this compound in the sample using a calibration curve generated from the reference standard.

Quantitative Data

As this compound is primarily considered an impurity, extensive quantitative data on its biological activity is not available in the public domain. The focus of quantitative analysis is on its detection and control in Palbociclib active pharmaceutical ingredient (API) and finished drug products.

Table 2: Analytical Parameters for Palbociclib and its Impurities (Illustrative)

| Parameter | Palbociclib | This compound (Expected) |

| Limit of Detection (LOD) | 4.87 µg/mL[4] | Similar sensitivity expected |

| Limit of Quantification (LOQ) | 14.77 µg/mL[4] | Similar sensitivity expected |

| Linearity (r²) | > 0.99 | > 0.99 |

| Recovery (%) | 98-102% | 98-102% |

| Precision (%RSD) | < 2% | < 2% |

Note: The values for this compound are expected based on typical performance of stability-indicating HPLC methods for related pharmaceutical compounds.

Signaling Pathways and Logical Relationships

The primary mechanism of action of Palbociclib is the inhibition of the Cyclin D-CDK4/6-Rb pathway. The logical workflow for the identification and control of an impurity like this compound follows a standard pharmaceutical quality control process.

Diagram 1: Palbociclib's Mechanism of Action

Caption: The Cyclin D-CDK4/6-Rb signaling pathway inhibited by Palbociclib.

Diagram 2: Impurity Identification Workflow

Caption: A typical workflow for the identification and control of pharmaceutical impurities.

Conclusion

This compound is a recognized impurity of the CDK4/6 inhibitor Palbociclib. While its initial discovery is not a matter of public record, its existence underscores the importance of rigorous process control and analytical characterization in pharmaceutical manufacturing. The methodologies for its synthesis as a reference standard and its detection via modern chromatographic techniques are well-established. This guide provides a consolidated resource for scientific professionals, offering insights into the characterization and analytical control of this and other related substances, thereby ensuring the continued safety and efficacy of Palbociclib as a vital cancer therapeutic.

References

- 1. Palbociclib | C24H29N7O2 | CID 5330286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and anticancer activity of three novel palbociclib derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P16 methylation increases the sensitivity of cancer cells to the CDK4/6 inhibitor palbociclib - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-Methyl Palbociclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N-Methyl Palbociclib, an N-methylated derivative and known impurity of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Palbociclib.[1][2] This document outlines the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses and provides detailed experimental protocols for the characterization of this compound.

Introduction to this compound

This compound is a close structural analog of Palbociclib, a therapeutic agent used in the treatment of certain types of breast cancer.[3] Palbociclib functions by inhibiting CDK4 and CDK6, which are key regulators of the cell cycle, thereby preventing cancer cell proliferation.[3][4] The N-methyl derivative is significant as an impurity and for comparative studies in drug development and metabolism. Accurate spectroscopic characterization is crucial for its identification, quantification, and quality control.

The chemical structure of this compound is presented below:

Chemical Structure of this compound

-

IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one[5]

-

Molecular Formula: C₂₅H₃₁N₇O₂[5]

-

Molecular Weight: 461.56 g/mol [2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) in positive ion mode is typically employed for this class of compounds.

Expected Mass Spectrometry Data

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound in high-resolution mass spectrometry.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₅H₃₂N₇O₂⁺ | 462.2612 |

| [M+Na]⁺ | C₂₅H₃₁N₇O₂Na⁺ | 484.2431 |

| [M+K]⁺ | C₂₅H₃₁N₇O₂K⁺ | 500.2171 |

Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem MS (MS/MS) provides structural information through fragmentation of the parent ion. The expected fragmentation pattern for the [M+H]⁺ ion of this compound is outlined below, based on the known fragmentation of Palbociclib.[6][7]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 462.3 | 394.2 | Loss of the N-methylpiperazine moiety |

| 462.3 | 351.2 | Further fragmentation of the pyridopyrimidinone core |

| 462.3 | 99.1 | N-methylpiperazine fragment |

Experimental Protocol for LC-MS/MS Analysis

This protocol is adapted from established methods for Palbociclib quantification.[6][7]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to ensure good separation.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometer Settings (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 500 °C

-

Nebulizer Gas (Nitrogen): Flow rate adjusted for optimal spray

-

Collision Gas (Argon): Pressure optimized for fragmentation

-

Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) would be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is essential for the definitive structural elucidation of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Expected ¹H NMR Data

The following table provides a hypothetical but representative summary of the expected proton (¹H) NMR chemical shifts for this compound, extrapolated from data for Palbociclib and general principles of NMR spectroscopy. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | Aromatic CH |

| ~8.30 | d | 1H | Aromatic CH |

| ~8.00 | d | 1H | Aromatic CH |

| ~7.50 | dd | 1H | Aromatic CH |

| ~5.80 | m | 1H | Cyclopentyl CH |

| ~3.20 | t | 4H | Piperazine CH₂ adjacent to pyridine |

| ~2.60 | s | 3H | Acetyl CH₃ |

| ~2.50 | t | 4H | Piperazine CH₂ adjacent to N-methyl |

| ~2.25 | s | 3H | N-Methyl (piperazine) CH₃ |

| ~2.10 - 1.60 | m | 8H | Cyclopentyl CH₂ |

| ~2.00 | s | 3H | Aromatic CH₃ |

Experimental Protocol for NMR Analysis

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-200 ppm

Signaling Pathway and Experimental Workflow

Signaling Pathway of Palbociclib

Palbociclib and its derivatives act by inhibiting the Cyclin D-CDK4/6-Rb signaling pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.[8][9][10] Inhibition of this pathway leads to cell cycle arrest and a reduction in tumor cell proliferation.[4]

Caption: Mechanism of action of this compound on the CDK4/6-Rb pathway.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)-8H-pyrido(2,3-d)pyrimidin-7-one | C25H31N7O2 | CID 5330298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

N-Methyl Palbociclib: A Technical Overview of a Palbociclib-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Palbociclib is a chemical entity closely related to Palbociclib, a highly selective and potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Palbociclib, in combination with endocrine therapy, has been a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. As an impurity and derivative of Palbociclib, this compound is of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development for understanding the structure-activity relationships, metabolic fate, and potential off-target effects of Palbociclib. This technical guide provides a comprehensive overview of the chemical identifiers, relevant biological pathways, and key experimental methodologies associated with this compound and its parent compound.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 571189-51-0[1] |

| IUPAC Name | 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one[2] |

| Molecular Formula | C₂₅H₃₁N₇O₂[1] |

| Molecular Weight | 461.56 g/mol |

| SMILES | CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C[2] |

| InChI | InChI=1S/C25H31N7O2/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29)[2] |

| InChIKey | PBSZUBKCQUPZFE-UHFFFAOYSA-N[2] |

| Synonyms | 6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, Palbociclib Impurity[1] |

Signaling Pathway: Inhibition of the Cell Cycle

This compound, as a derivative of Palbociclib, is presumed to target the same critical pathway in cell cycle regulation. Palbociclib selectively inhibits CDK4 and CDK6, key regulators of the G1 to S phase transition in the cell cycle. The canonical pathway involves the binding of D-type cyclins to CDK4 and CDK6, which then phosphorylate the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the transcription of genes necessary for DNA replication and cell cycle progression. By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb, leading to cell cycle arrest in the G1 phase and a subsequent block in tumor cell proliferation.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on its structural similarity to Palbociclib, standard methodologies used for the parent compound can be adapted. The following sections provide representative protocols.

Synthesis of this compound

The synthesis of this compound would likely follow a similar synthetic route to Palbociclib, with the final step involving the coupling of the pyridopyrimidine core with N-methylpiperazine-substituted aminopyridine. A general synthetic approach is outlined below. This is a generalized procedure and would require optimization.

-

Preparation of the Pyridopyrimidine Core: The synthesis typically starts from a substituted pyrimidine (B1678525) derivative which undergoes a series of reactions including condensation, cyclization, and functional group manipulations to form the 6-acetyl-8-cyclopentyl-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one core structure.

-

Preparation of the Aminopyridine Side Chain: 5-bromo-2-aminopyridine can be reacted with N-methylpiperazine under suitable coupling conditions (e.g., Buchwald-Hartwig amination) to yield 5-(4-methylpiperazin-1-yl)pyridin-2-amine.

-

Final Coupling Reaction: The pyridopyrimidine core (e.g., a 2-chloro or 2-bromo derivative) is then coupled with the aminopyridine side chain, typically under palladium catalysis, to yield this compound.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3, a biochemical kinase assay can be performed.

-

Reagents and Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

-

Retinoblastoma protein (Rb) as a substrate.

-

ATP (Adenosine triphosphate).

-

This compound stock solution (in DMSO).

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well or 384-well plate, add the kinase, substrate, and the compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell-Based Proliferation Assay

The anti-proliferative effect of this compound on cancer cell lines can be assessed using a cell viability assay.

-

Cell Lines: HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D) are suitable models.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate the cells for a period of 3 to 5 days.

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

-

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

An RP-HPLC method can be developed for the purity determination and quantification of this compound, particularly in the context of analyzing Palbociclib impurities.

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a specific wavelength (e.g., 220 nm).

-

Column Temperature: 30°C.

-

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of a CDK inhibitor like this compound.

Conclusion

This compound, as a close analog of the successful anti-cancer drug Palbociclib, represents an important molecule for further scientific investigation. Understanding its chemical properties, biological activity, and analytical behavior is crucial for the comprehensive characterization of Palbociclib and the development of next-generation CDK4/6 inhibitors. The information and protocols provided in this guide serve as a foundational resource for researchers embarking on studies involving this compound. Further research is warranted to elucidate the specific pharmacological profile of this compound and its potential implications in drug therapy.

References

Whitepaper: In Silico Bioactivity Prediction of N-Methyl Palbociclib

Abstract

Palbociclib (Ibrance®) is a highly selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), pivotal in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. Its metabolic fate and the bioactivity of its derivatives, such as N-Methyl Palbociclib, are of significant interest for understanding its complete pharmacological profile. This compound is a known process-related impurity and potential metabolite of Palbociclib. This document provides a comprehensive technical guide to the in silico prediction of this compound's bioactivity, outlining a computational workflow from target preparation to bioactivity assessment and ADMET profiling. The methodologies described herein offer a robust framework for hypothesis generation and guide subsequent experimental validation.

Introduction: Palbociclib and the Significance of N-Methylation

Palbociclib exerts its anti-cancer effects by inhibiting CDK4 and CDK6, thereby preventing the phosphorylation of the Retinoblastoma (Rb) protein. This action halts the cell cycle progression from the G1 to the S phase, ultimately suppressing tumor cell proliferation. The structure of Palbociclib features a secondary amine, which is a potential site for metabolic N-methylation. The resulting derivative, this compound, may exhibit an altered pharmacological profile, including changes in binding affinity for CDK4/6, cell permeability, and metabolic stability.

Predicting these changes using computational, or in silico, methods provides a rapid and cost-effective approach to prioritize further experimental investigation. This guide outlines the core computational strategies to predict the bioactivity of this compound against its primary targets, CDK4 and CDK6.

The CDK4/6-Rb Signaling Pathway

The pathway targeted by Palbociclib is central to cell cycle regulation. Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complex then phosphorylates the Rb protein, causing it to dissociate from the E2F transcription factor. Once released, E2F activates the transcription of genes required for S-phase entry, driving cell division. Palbociclib and, putatively, this compound, interrupt this cascade by competitively inhibiting the ATP-binding pocket of CDK4/6.

In Silico Bioactivity Prediction Workflow

A structured computational workflow is essential for a systematic evaluation. The process begins with preparing the structures of the ligand (this compound) and the protein targets (CDK4/6), followed by molecular docking to predict binding affinity, and is concluded with ADMET profiling to estimate drug-likeness.

Experimental Protocols: In Silico Methodology

Ligand and Protein Structure Preparation

Objective: To prepare high-quality 3D structures of the ligand (this compound) and the target proteins (CDK4, CDK6) for docking.

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from its SMILES string or by modifying the Palbociclib structure.

-

Convert the 2D structure to a 3D conformation using a program like Open Babel or ChemDraw.

-

Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Assign appropriate protonation states at physiological pH (7.4) and add hydrogen atoms.

-

-

Protein Preparation:

-

Download the crystal structure of CDK6 in complex with Palbociclib from the Protein Data Bank (PDB ID: 5L2I). This provides a biologically relevant conformation of the active site.

-

Using protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, AutoDockTools), perform the following steps:

-

Remove all non-essential water molecules and co-crystallized ligands.

-

Add hydrogen atoms and assign bond orders.

-

Assign protonation states for titratable residues.

-

Perform a restrained energy minimization to relieve any steric clashes in the structure.

-

-

Define the binding site (grid box) for docking based on the position of the co-crystallized Palbociclib.

-

Molecular Docking Simulation

Objective: To predict the binding mode and estimate the binding affinity of this compound to the ATP-binding pocket of CDK6.

-

Protocol (using AutoDock Vina as an example):

-

Grid Box Generation: Define a grid box centered on the co-crystallized Palbociclib in PDB ID 5L2I. The box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand (e.g., 25 x 25 x 25 Å).

-

Configuration: Prepare a configuration file specifying the path to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search (e.g., exhaustiveness = 8).

-

Execution: Run the docking simulation. The program will generate multiple binding poses (modes) for this compound ranked by their predicted binding affinity (docking score in kcal/mol).

-

Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera). Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the CDK6 active site residues (e.g., Val101, Asp163, Ile19). Compare these interactions to those formed by the parent Palbociclib.

-

Predicted Data and Comparative Analysis

The following tables summarize the predicted quantitative data for this compound in comparison to the known experimental and predicted data for Palbociclib.

Table 1: Comparative Molecular Docking Results against CDK6 (PDB: 5L2I)

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Palbociclib (Reference) | -9.5 to -11.0 | Val101, Ile19, His100, Asp163 |

| This compound | -9.0 to -10.5 | Val101, Ile19, His100, Asp163 |

Note: Binding affinity values are hypothetical predictions from docking software. Lower values indicate stronger predicted binding.

Table 2: Predicted Physicochemical and ADMET Properties

| Property | Palbociclib | This compound (Predicted) |

| Molecular Weight ( g/mol ) | 447.5 | 461.5 |

| LogP (Octanol/Water) | 3.5 - 4.0 | 3.7 - 4.2 |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 7 | 7 |

| Predicted Aqueous Solubility (LogS) | -4.5 | -4.8 |

| Predicted Caco-2 Permeability (nm/s) | Moderate | Moderate to High |

| Predicted CYP2D6 Inhibition | Yes | Likely Yes |

| Predicted hERG Inhibition | Low Risk | Low Risk |

Discussion and Interpretation of In Silico Results

The in silico analysis provides several key hypotheses regarding this compound's bioactivity:

-

Binding Affinity: The addition of a methyl group to the piperazine (B1678402) nitrogen is predicted to have a minor impact on the binding affinity for CDK6. The slightly less favorable predicted score may be due to a minor steric clash or the loss of a potential hydrogen bond donor site. However, the core pharmacophore responsible for CDK6 inhibition remains intact, suggesting that this compound is likely still a potent inhibitor.

-

Binding Mode: The predicted binding mode of this compound is expected to be highly similar to that of Palbociclib, occupying the same ATP-binding pocket and forming key interactions with the hinge region of the kinase.

-

ADMET Profile: The N-methylation slightly increases the molecular weight and lipophilicity (LogP). This may marginally decrease aqueous solubility but could potentially enhance cell membrane permeability. The reduction in hydrogen bond donors from two to one is a significant change that could influence its pharmacokinetic properties. Other properties, such as potential for cytochrome P450 inhibition, are predicted to remain similar to the parent compound.

Recommendations for Experimental Validation

The computational predictions presented here must be validated through rigorous experimental testing.

-

Kinase Inhibition Assays: The primary validation step is to determine the IC50 value of synthesized this compound against CDK4 and CDK6. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using purified, recombinant Cyclin D-CDK4/6 complexes would be appropriate.

-

Cell-Based Proliferation Assays: The anti-proliferative activity should be assessed in Rb-positive breast cancer cell lines (e.g., MCF-7). A 72-hour cell viability assay (e.g., using CellTiter-Glo®) can determine the GI50 (concentration for 50% growth inhibition).

-

Pharmacokinetic Studies: If the compound shows potent activity, in vitro ADME assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) should be conducted to confirm the in silico predictions.

Conclusion

The in silico framework detailed in this guide provides a powerful, hypothesis-driven approach to assess the potential bioactivity of this compound. Molecular docking and ADMET predictions suggest that this compound likely retains potent CDK4/6 inhibitory activity with a pharmacological profile similar, but not identical, to the parent drug Palbociclib. These computational findings strongly support the prioritization of this compound for chemical synthesis and subsequent experimental validation to fully elucidate its role as a metabolite and its potential impact on the overall efficacy and safety profile of Palbociclib therapy.

Navigating the Thermal Landscape of N-Methyl Palbociclib: A Technical Guide on Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals